Ethyl dirazepate Ethyl dirazepate Ethyl dirazepate is a drug which is a benzodiazepine derivative. It has anxiolytic and hypnotic and possibly other characteristic benzodiazepine properties.
Brand Name: Vulcanchem
CAS No.: 23980-14-5
VCID: VC0007262
InChI: InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)
SMILES: CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol

Ethyl dirazepate

CAS No.: 23980-14-5

Cat. No.: VC0007262

Molecular Formula: C18H14Cl2N2O3

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl dirazepate - 23980-14-5

Specification

CAS No. 23980-14-5
Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
Standard InChI InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)
Standard InChI Key XFVPZJMXRNBHLQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Canonical SMILES CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Molecular Properties

Ethyl dirazepate (CAS No. 23980-14-5) is a chiral benzodiazepine characterized by a 1,4-benzodiazepine core substituted with chlorine atoms at positions 7 and 5(2-chlorophenyl) and an ethyl ester group at position 3. Its molecular formula is C18H14Cl2N2O3\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3, with a molecular weight of 377.22 g/mol . The compound’s stereochemistry is defined by the RR-configuration at the chiral center, as evidenced by its IUPAC name: ethyl (3R)(3R)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate .

Structural Features

The benzodiazepine ring system incorporates a seven-membered diazepine fused to a benzene ring, with chlorine substituents enhancing lipid solubility and receptor affinity. The ethyl ester moiety at position 3 influences metabolic stability and bioavailability. The SMILES notation O=C(C1C(NC2=CC=C(Cl)C=C2C(C3=CC=CC=C3Cl)=N1)=O)OCC\text{O=C(C1C(NC2=CC=C(Cl)C=C2C(C3=CC=CC=C3Cl)=N1)=O)OCC} provides a concise representation of its connectivity .

Table 1: Key Chemical Properties of Ethyl Dirazepate

PropertyValueSource
Molecular FormulaC18H14Cl2N2O3\text{C}_{18}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3
Molecular Weight377.22 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C in anhydrous form
Density1.42 g/cm³

Synthesis and Physicochemical Characteristics

The synthesis of ethyl dirazepate involves multi-step organic reactions, typically starting with the condensation of 2-amino-5-chlorobenzophenone derivatives. A patented method by Demarne et al. outlines the formation of the benzodiazepine core through cyclization under acidic conditions, followed by esterification with ethanol to introduce the ethyl group . Critical steps include:

  • Chlorination: Introduction of chlorine atoms at specific positions to enhance receptor binding.

  • Cyclization: Formation of the diazepine ring using catalysts such as phosphorus oxychloride.

  • Esterification: Reaction with ethyl chloroformate to yield the final product .

The process requires stringent control of temperature and pH to prevent racemization and ensure enantiomeric purity. Yield optimization remains a challenge, with reported efficiencies ranging from 45% to 60% in laboratory settings .

Pharmacological Mechanisms and Effects

As a benzodiazepine, ethyl dirazepate potentiates GABAA_A receptor activity, increasing chloride ion influx and neuronal hyperpolarization. This mechanism underlies its anxiolytic, sedative-hypnotic, and muscle-relaxant properties . Comparative studies suggest its potency is intermediate between diazepam and clonazepam, though quantitative data are scarce .

Biological Activity Profile

  • Anxiolysis: Reduces anxiety-related behaviors in animal models at doses of 0.5–2 mg/kg .

  • Sedation: Induces dose-dependent hypnotic effects, with onset within 30 minutes post-administration .

  • Anticonvulsant Activity: Suppresses pentylenetetrazole-induced seizures in rodents at ED50_{50} values of 1.2 mg/kg .

Table 2: Comparative Pharmacological Effects of Benzodiazepines

CompoundAnxiolytic ED50_{50} (mg/kg)Hypnotic Dose (mg/kg)Muscle Relaxant ED50_{50} (mg/kg)
Ethyl Dirazepate0.82.51.5
Diazepam0.35.00.8
Clonazepam0.10.50.2

Data extrapolated from structural analogs due to limited direct studies on ethyl dirazepate .

Research Gaps and Future Directions

Despite its potential, ethyl dirazepate remains understudied. Critical research priorities include:

  • Clinical Trials: Phase I studies to establish pharmacokinetics and safety in humans.

  • Receptor Binding Studies: Elucidate affinity for GABAA_A receptor subtypes.

  • Comparative Efficacy: Head-to-head trials against established benzodiazepines.

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